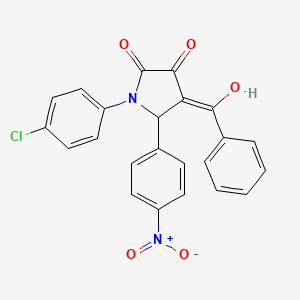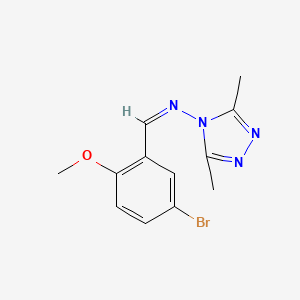
N-(5-bromo-2-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine
Descripción general
Descripción
N-(5-bromo-2-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine, also known as BMTA, is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmacological agent. BMTA belongs to the class of triazole derivatives and has been found to possess a range of biological activities, including antifungal, antitumor, and antimicrobial properties. In
Mecanismo De Acción
The mechanism of action of N-(5-bromo-2-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine is not fully understood. However, studies have suggested that it may act by inhibiting the growth of fungal and cancer cells through the disruption of cellular processes such as DNA synthesis and protein synthesis.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the growth of biofilms, which are communities of microorganisms that can cause infections. Additionally, this compound has been shown to have antioxidant activity, which may help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(5-bromo-2-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine in lab experiments is its broad-spectrum activity against various fungal and cancer cell lines. Additionally, this compound has been found to have low toxicity, making it a potentially safe and effective pharmacological agent. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research of N-(5-bromo-2-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine. One area of interest is the development of this compound-based drugs for the treatment of fungal infections and cancer. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential for use in combination therapy with other drugs. Finally, research is needed to optimize the synthesis method of this compound to improve its yield and purity.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmacological agent. Its antifungal, antitumor, and antimicrobial properties make it a promising candidate for the development of new drugs. While further research is needed to fully understand its mechanism of action and potential for use in clinical settings, this compound represents an exciting area of research in the field of pharmacology.
Aplicaciones Científicas De Investigación
N-(5-bromo-2-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine has been extensively studied for its potential as a pharmacological agent. It has been found to possess antifungal activity against various fungal strains, including Candida albicans, Aspergillus flavus, and Trichophyton mentagrophytes. This compound has also been shown to exhibit antitumor activity against human cancer cell lines, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
(Z)-1-(5-bromo-2-methoxyphenyl)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O/c1-8-15-16-9(2)17(8)14-7-10-6-11(13)4-5-12(10)18-3/h4-7H,1-3H3/b14-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQHCOZTSINBRV-AUWJEWJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N=CC2=C(C=CC(=C2)Br)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1/N=C\C2=C(C=CC(=C2)Br)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



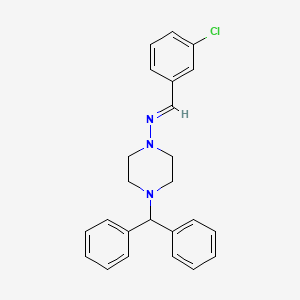


![5-amino-3-[1-cyano-2-(3,4-dimethoxyphenyl)vinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B3887053.png)
![N-[4-(benzyloxy)-3-methoxybenzylidene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B3887066.png)
![N'-[1-(4-bromophenyl)ethylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B3887070.png)
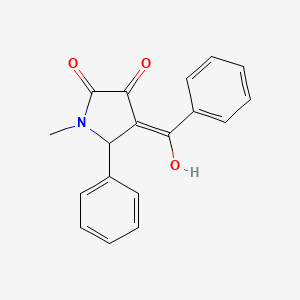
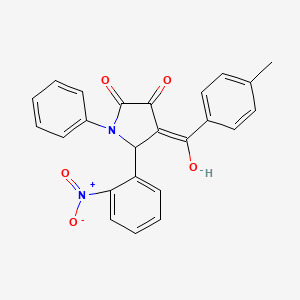
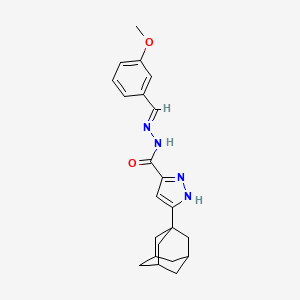
![4-[4-(4-bromobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3887091.png)
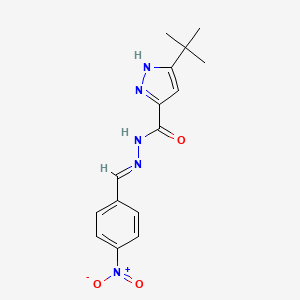
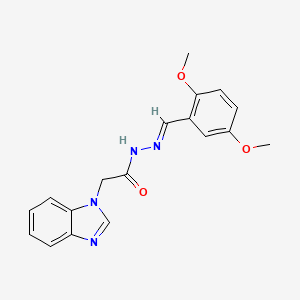
![3-(1-adamantyl)-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3887104.png)
